ethyl N-[(2,5-dichlorophenyl)sulfonyl]glycinate
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Overview
Description
Ethyl N-[(2,5-dichlorophenyl)sulfonyl]glycinate is an organic compound with the molecular formula C10H11Cl2NO4S It is a derivative of glycine, where the amino group is substituted with an ethyl ester and a sulfonyl group attached to a dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2,5-dichlorophenyl)sulfonyl]glycinate typically involves the reaction of ethyl glycinate with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2,5-dichlorophenyl)sulfonyl]glycinate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form sulfides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted sulfonamides or sulfonates.
Hydrolysis: N-[(2,5-dichlorophenyl)sulfonyl]glycine.
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Scientific Research Applications
Ethyl N-[(2,5-dichlorophenyl)sulfonyl]glycinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl N-[(2,5-dichlorophenyl)sulfonyl]glycinate involves its interaction with biological targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The dichlorophenyl ring enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Ethyl N-[(2,5-dichlorophenyl)sulfonyl]glycinate can be compared with other sulfonyl glycine derivatives:
Ethyl N-[(2-chlorophenyl)sulfonyl]glycinate: Similar structure but with a single chlorine atom, leading to different reactivity and biological activity.
Ethyl N-[(4-nitrophenyl)sulfonyl]glycinate: Contains a nitro group instead of chlorine, which affects its electronic properties and reactivity.
Ethyl N-[(2,5-dimethylphenyl)sulfonyl]glycinate: Methyl groups instead of chlorine, resulting in different steric and electronic effects.
These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and specificity due to the presence of two chlorine atoms on the phenyl ring.
Properties
IUPAC Name |
ethyl 2-[(2,5-dichlorophenyl)sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-2-17-10(14)6-13-18(15,16)9-5-7(11)3-4-8(9)12/h3-5,13H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRYHTRISHGKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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